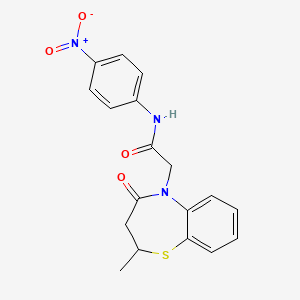

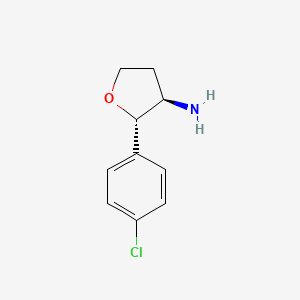

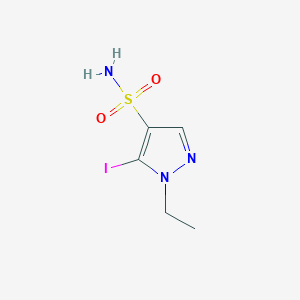

![molecular formula C13H11ClN2O4S B2960699 methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate CAS No. 1008207-83-7](/img/structure/B2960699.png)

methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Triazoles, on the other hand, are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of thiazole and triazole derivatives has been a subject of interest in medicinal chemistry . For instance, triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .Molecular Structure Analysis

Thiazoles and triazoles are planar, characterized by significant pi-electron delocalization, and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis

Thiazoles and triazoles undergo various chemical reactions due to their versatile nature . For instance, thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Luminescence Sensing

- Sensing of Benzaldehyde Derivatives : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Synthesis and Functionalization

- Novel Synthesis Approaches : A new method for synthesizing 7-chloro-imidazo[2,1-b][1,3]thiazin-5-ones from methyl phenylglyoxylate has been developed. This process allows for the introduction of a halogen atom during ring closure and enables the synthesis of various chlorinated triazolothiazinones (Lamberth & Querniard, 2008).

Antitumor Applications

- Antitumor Activity : The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, an antitumor agent, have been explored. This compound shows curative activity against certain types of leukemia (Stevens et al., 1984).

Cardiotonic Activity

- Cardiotonic Effects : Imidazo[2,1-b]thiazoles with a lactam ring exhibit interesting cardiotonic activity. The presence of certain substituents plays a crucial role in their pharmacological behavior (Andreani et al., 1996).

Antimicrobial Activity

- Antimicrobial Properties : A novel bicyclic thiohydantoin fused to pyrrolidine compound showed notable antimicrobial activity against various bacterial strains, including M. tuberculosis (Nural et al., 2018).

Structural Studies

- X-ray Crystal Studies : The synthesis and crystal structure analysis of compounds like 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole provide insights into their molecular structures and potential applications (Nanjunda-Swamy et al., 2005).

Magnetism and Luminescence

- MOF Properties : A terthiophene-based imidazole luminophore was synthesized, and its photophysical properties were studied. The resulting metal-organic framework exhibits both luminescent and magnetic behaviors (Wang et al., 2021).

Mecanismo De Acción

Target of Action

It is known that both indole and thiazole derivatives, which are part of the compound’s structure, have significant biological activities . Indole derivatives play a crucial role in cell biology and are used for the treatment of various disorders . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.

Biochemical Pathways

It is known that indole derivatives play a significant role in cell biology and can affect various biochemical pathways . Similarly, thiazole derivatives have been found in many biologically active compounds, suggesting they may also interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .

Result of Action

Given the biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have a range of potential effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-(3-chlorophenyl)-5,7-dioxo-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-20-12(18)11-16-9(6-21-11)10(17)15(13(16)19)8-4-2-3-7(14)5-8/h2-5,9,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLQFJSQEJKGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1N2C(CS1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

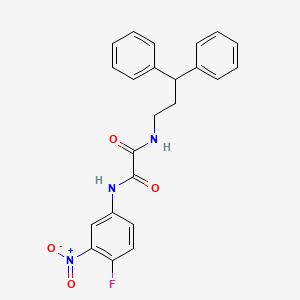

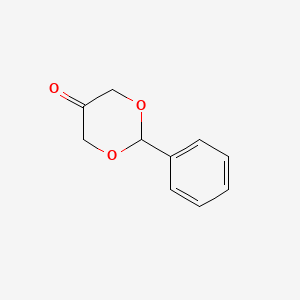

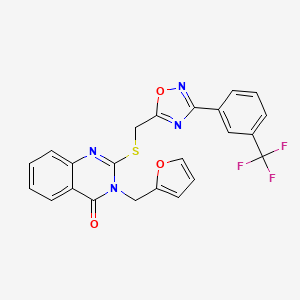

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)

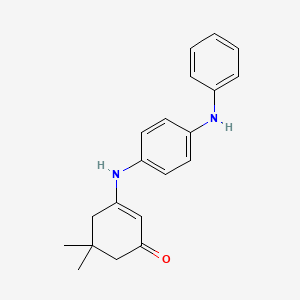

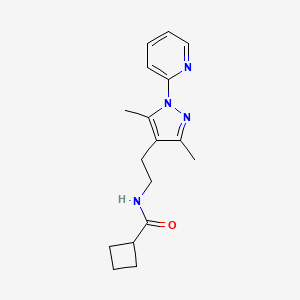

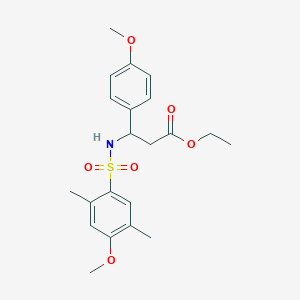

![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)

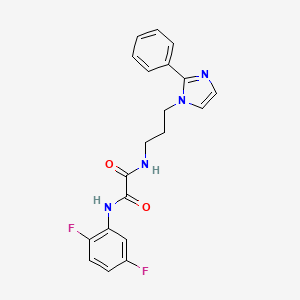

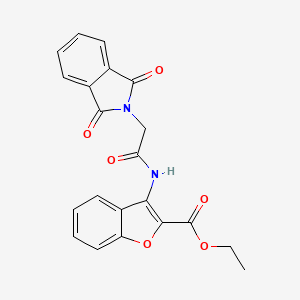

![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2960639.png)